

Ailanthoidol: A Comparative Analysis of its Anti-Proliferative Efficacy

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Compound of Interest

Compound Name: Ailanthoidol

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This guide provides a comprehensive comparison of the anti-proliferative effects of **Ailanthoidol** and its close analog, Ailanthone, against various cancer cell lines. The data presented is supported by experimental evidence from multiple studies, offering a valuable resource for researchers investigating novel anti-cancer agents. We also compare its efficacy to established chemotherapeutic drugs, providing a benchmark for its potential therapeutic application.

Quantitative Analysis of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC₅₀ values of Ailanthone against various cancer cell lines, alongside the IC₅₀ values of standard-of-care chemotherapeutic agents for the respective cancer types. This allows for a direct comparison of their anti-proliferative efficacy.

Table 1: IC₅₀ Values of Ailanthone in Various Cancer Cell Lines

Cell Line	Cancer Type	Ailanthone IC50 (μM)	Treatment Duration
AGS	Gastric Cancer	Data not explicitly found	-
SNU719	Gastric Cancer	Data not explicitly found	-
SGC7901	Gastric Cancer	Data not explicitly found	-
HCT116	Colorectal Cancer	Data not explicitly found	-
SW620	Colorectal Cancer	Data not explicitly found	-
HepG2	Liver Cancer	Data not explicitly found	-
Huh7	Liver Cancer	Data not explicitly found	-
B16	Melanoma	Data not explicitly found	-
A375	Melanoma	Data not explicitly found	-

Note: While several studies confirm the significant anti-proliferative effects of Ailanthone on these cell lines, specific IC50 values were not consistently reported in the reviewed literature. [\[1\]](#)

Table 2: Comparative IC50 Values of Standard Anti-Cancer Drugs

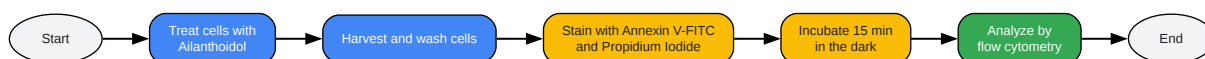
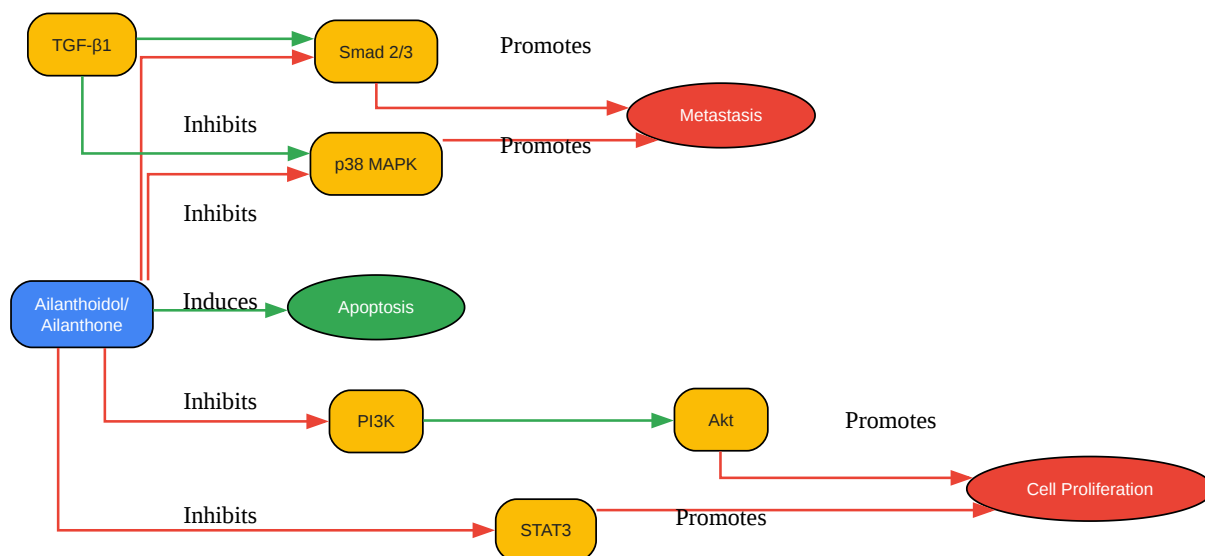
Drug	Cancer Type	Cell Line	IC50 (μM)	Treatment Duration
Doxorubicin	Melanoma	A375	~1 μM	24h & 48h[2][3]
Sorafenib	Liver Cancer	HepG2	5.93 - 8.51 μM	72h[4]
Sorafenib	Liver Cancer	Huh7	7.11 - 17.11 μM	72h[4]
5-Fluorouracil	Colorectal Cancer	HCT116	1.48 μM	5 days[5]
5-Fluorouracil	Colorectal Cancer	SW620	13 μg/ml (~100 μM)	48h[6]

Mechanism of Action: Signaling Pathway Modulation

Ailanthoidol and Ailanthone exert their anti-proliferative effects by modulating several key signaling pathways involved in cancer cell growth, survival, and metastasis.

Ailanthone has been shown to induce cell cycle arrest and apoptosis in melanoma and colorectal cancer cells through the PI3K/Akt signaling pathway.[7] In liver cancer, **Ailanthoidol** suppresses TGF-β1-induced cell progression by blocking both the p38 MAPK and Smad 2/3 signaling pathways.[8] Furthermore, Ailanthone has been observed to inhibit the STAT3 signaling pathway in colorectal cancer cells, leading to reduced proliferation and migration.[9]

The following diagram illustrates the key signaling pathways targeted by **Ailanthoidol** and Ailanthone.



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